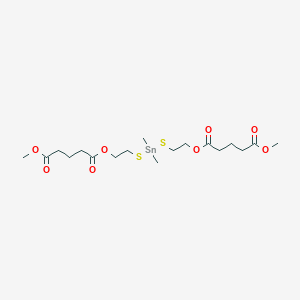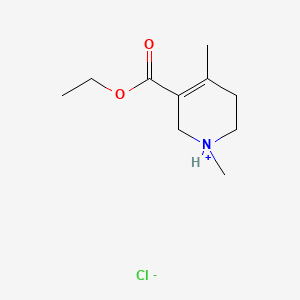
Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride is a chemical compound with the molecular formula C10H18ClNO2 It is a derivative of nicotinic acid and is known for its unique structural properties, which include a tetrahydronicotinate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride typically involves the esterification of nicotinic acid followed by a series of reduction and alkylation reactions. The process begins with the esterification of nicotinic acid using ethanol in the presence of a strong acid catalyst such as sulfuric acid. This is followed by the reduction of the ester to form the tetrahydro derivative. The final step involves the alkylation of the tetrahydro derivative with methyl iodide to introduce the dimethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce fully saturated derivatives.
Scientific Research Applications
Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but it is believed that the compound can influence various biochemical processes.
Comparison with Similar Compounds
Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride can be compared with other similar compounds such as:
Ethyl nicotinate: Lacks the tetrahydro and dimethyl groups, resulting in different chemical and biological properties.
Methyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
1,4-Dimethyl-1,2,5,6-tetrahydronicotinic acid: The free acid form of the compound, which may have different solubility and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
93101-56-5 |
|---|---|
Molecular Formula |
C10H18ClNO2 |
Molecular Weight |
219.71 g/mol |
IUPAC Name |
ethyl 1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-5-carboxylate;chloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-4-13-10(12)9-7-11(3)6-5-8(9)2;/h4-7H2,1-3H3;1H |
InChI Key |
OKJAULUGMGEONM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CC[NH+](C1)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


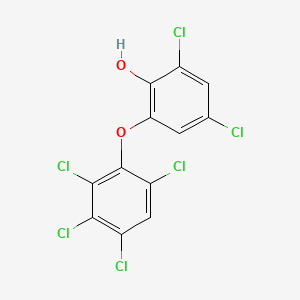
![1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium chloride](/img/structure/B13777093.png)
![11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione](/img/structure/B13777096.png)
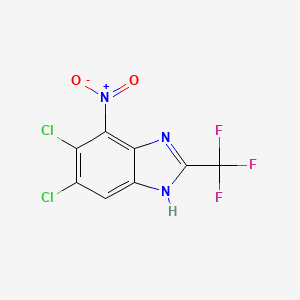
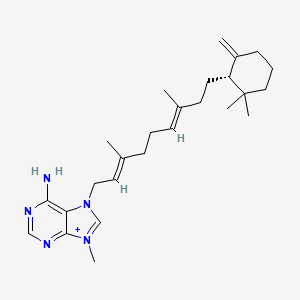
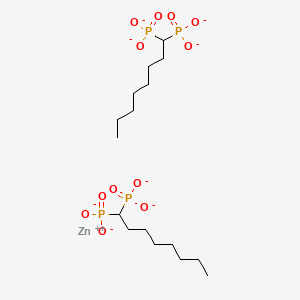
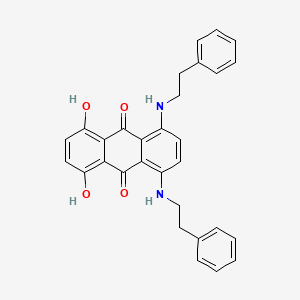

![Benzenesulfonic acid, 4-[ethyl(phenylmethyl)amino]-](/img/structure/B13777149.png)

![Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B13777153.png)
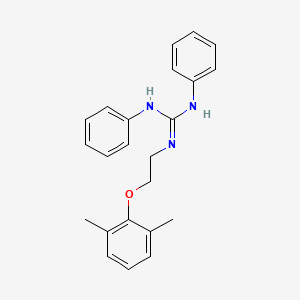
![Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate](/img/structure/B13777167.png)
